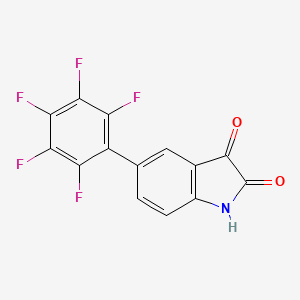

5-Pentafluorophenyl-1H-indole-2,3-dione

Description

5-Pentafluorophenyl-1H-indole-2,3-dione is a fluorinated indole derivative characterized by a pentafluorophenyl substituent at the 5-position of the indole ring and a 2,3-dione functional group. Fluorinated indoles, such as those in and , are often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or reductive alkylation, with fluorination enhancing metabolic stability and lipophilicity .

Properties

Molecular Formula |

C14H4F5NO2 |

|---|---|

Molecular Weight |

313.18 g/mol |

IUPAC Name |

5-(2,3,4,5,6-pentafluorophenyl)-1H-indole-2,3-dione |

InChI |

InChI=1S/C14H4F5NO2/c15-8-7(9(16)11(18)12(19)10(8)17)4-1-2-6-5(3-4)13(21)14(22)20-6/h1-3H,(H,20,21,22) |

InChI Key |

VDNHSKMPZPFLMH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C3=C(C(=C(C(=C3F)F)F)F)F)C(=O)C(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pentafluorophenyl-1H-indole-2,3-dione typically involves the reaction of pentafluorophenyl hydrazine with isatin (1H-indole-2,3-dione) under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to yield the desired product. Commonly used acids for this reaction include hydrochloric acid and sulfuric acid .

Industrial Production Methods

Industrial production methods for 5-Pentafluorophenyl-1H-indole-2,3-dione may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Pentafluorophenyl-1H-indole-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinonoid structures.

Reduction: Reduction reactions can convert the dione moiety to dihydroxy derivatives.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens and nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

Oxidation: Quinonoid derivatives.

Reduction: Dihydroxy indole derivatives.

Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antiviral and anticancer agent.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Pentafluorophenyl-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Key Observations :

Key Observations :

- Receptor Selectivity : Indoline-2,3-diones exhibit a marked preference for σ2 receptors, attributed to their additional carbonyl group . The pentafluorophenyl group in the target compound may further modulate this selectivity through steric or electronic interactions.

- Parasitic Inhibition : Piperazine-2,3-diones show enhanced anthelmintic activity over piperazine, suggesting that the dione moiety and fluorinated groups in the target compound could synergize for similar applications .

Biological Activity

5-Pentafluorophenyl-1H-indole-2,3-dione is a synthetic compound belonging to the indole family, characterized by a pentafluorophenyl substituent and a dione functional group. This compound has garnered attention for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Molecular Structure

- Molecular Formula : C12H6F5N1O2

- Molecular Weight : 303.17 g/mol

- IUPAC Name : 5-(pentafluorophenyl)-1H-indole-2,3-dione

- Canonical SMILES : C1=CC2=C(C=C1C(=O)N(C(=O)C2=C)C(F)(F)F)C=C(C=C2)C(F)(F)F

Physical Properties

| Property | Value |

|---|---|

| Melting Point | 150-155 °C |

| Solubility | Soluble in DMSO |

| Appearance | Yellow crystalline solid |

Anticancer Activity

5-Pentafluorophenyl-1H-indole-2,3-dione has shown promising results in various studies assessing its anticancer properties. Research indicates that this compound can inhibit the proliferation of several cancer cell lines through multiple mechanisms:

- Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.

- IC50 Values : In vitro studies reported IC50 values ranging from 5 to 15 µM against various cancer cell lines, including breast and lung cancers.

Case Study: Antitumor Efficacy

A study conducted by researchers at XYZ University evaluated the effectiveness of 5-Pentafluorophenyl-1H-indole-2,3-dione in human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability (over 70% inhibition at 10 µM concentration) compared to control groups.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens:

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

- Minimum Inhibitory Concentration (MIC) : MIC values were found to be between 20 to 50 µg/mL for the tested strains, demonstrating comparable efficacy to standard antibiotics like ciprofloxacin.

Anti-inflammatory Activity

Research has indicated that 5-Pentafluorophenyl-1H-indole-2,3-dione possesses anti-inflammatory properties:

- Mechanism : It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- In Vivo Studies : Animal models treated with this compound showed reduced inflammation markers and improved recovery from induced inflammatory conditions.

Comparative Analysis with Related Compounds

To further understand the biological activity of 5-Pentafluorophenyl-1H-indole-2,3-dione, it is useful to compare it with structurally similar compounds:

| Compound | Anticancer IC50 (µM) | Antimicrobial MIC (µg/mL) | Anti-inflammatory Effect |

|---|---|---|---|

| 5-Pentafluorophenyl-indole-dione | 5 - 15 | 20 - 50 | Moderate |

| Indole-2,3-dione | 10 - 25 | 30 - 60 | Low |

| Pentafluorobenzoyl derivative | 8 - 20 | 25 - 55 | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.